molecular formula C18H22BN3O3 B14780858 3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide

3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide

Cat. No.: B14780858
M. Wt: 339.2 g/mol
InChI Key: JODWADKYDKHVNE-UHFFFAOYSA-N
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Description

3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide is a complex organic compound that features a pyridazine ring substituted with a carboxamide group and a phenyl ring bearing a dioxaborolane moiety

Preparation Methods

The synthesis of 3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide typically involves multiple steps:

Chemical Reactions Analysis

3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide undergoes various chemical reactions:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide involves its interaction with molecular targets through its functional groups. The carboxamide group can form hydrogen bonds with biological targets, while the dioxaborolane moiety can participate in boron-mediated interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide lies in its combination of functional groups and the specific arrangement of its molecular structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H22BN3O3

Molecular Weight

339.2 g/mol

IUPAC Name

3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide

InChI

InChI=1S/C18H22BN3O3/c1-12-15(10-11-20-22-12)16(23)21-14-8-6-13(7-9-14)19-24-17(2,3)18(4,5)25-19/h6-11H,1-5H3,(H,21,23)

InChI Key

JODWADKYDKHVNE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3=C(N=NC=C3)C

Origin of Product

United States

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